molecular formula C13H11NO3S B1209961 2-(Benzenesulfonyl)benzaldehyde oxime

2-(Benzenesulfonyl)benzaldehyde oxime

Cat. No. B1209961
M. Wt: 261.3 g/mol
InChI Key: JNCUWKUUGNHOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzenesulfonyl)benzaldehyde oxime is an aldoxime and a sulfone.

Scientific Research Applications

Catalytic Applications

  • Formation of Oxime Ketals : A study by Shafi (2015) demonstrated the formation of Benzaldehyde O-tetrahydrofuran-2-yl oximes through C–H functionalization. This process is catalyzed by water-tolerant transition metal triflates, and the formation of oxime ketal was confirmed by 2D NMR analysis (Shafi, 2015).

Thermal Properties and Safety

  • Thermal Hazard Analysis : Deng et al. (2017) studied the thermal hazards of Benzaldehyde oxime. It releases a significant amount of heat under runaway conditions, and its thermal decomposition can lead to combustion and explosion. This makes it classified as an autoreactive substance (Deng et al., 2017).

Oxidation and Chemical Synthesis

  • Oxidation of Benzyl Alcohol : Research by Sharma et al. (2012) indicates that sulfated Ti-SBA-15 catalysts treated with chlorosulfonic acid enhance the oxidative property of benzyl alcohol to benzaldehyde (Sharma et al., 2012).
  • Electrocatalytic Oxidation : Joy, Balaganesh, and Selvaraj (2017) found that Benzaldehyde oxime can be converted to benzaldehyde through electrocatalytic oxidation, using potassium perchlorate in a biphasic medium (Joy, Balaganesh, & Selvaraj, 2017).

Medical and Biological Applications

  • Potential in Treating Sickle Cell Disease : Beddell et al. (1984) designed substituted benzaldehydes, including benzaldehyde oximes, to increase the oxygen affinity of human hemoglobin and inhibit the sickling of sickle erythrocytes. This suggests a potential therapeutic application in sickle cell disease (Beddell et al., 1984).

Photoreactive Properties

  • Photoinduced Electron-Transfer Reactions : A study by de Lijser et al. (2006) explored the mechanistic aspects of photosensitized reactions of a series of benzaldehyde oximes. These reactions proceed via an electron-transfer mechanism, leading to the formation of both aldehydes and nitriles (de Lijser et al., 2006).

Synthesis Processes

  • Synthesis Catalyzed by Iron(III) Chloride : Zhang Hong-ping (2012) demonstrated the synthesis of Benzaldehyde oxime using Iron(III) Chloride as a catalyst, achieving a high yield of 91.1% (Zhang Hong-ping, 2012).

Environmental Implications

  • Photo-Oxidation in Seawater : Research by Ehrhardt and Petrick (1984) on the photo-oxidation of monoalkylated benzenes, including benzaldehyde oximes, in seawater highlights potential environmental impacts. This study suggests the formation of highly reactive compounds capable of abiotic reactions in natural water bodies (Ehrhardt & Petrick, 1984).

properties

Product Name

2-(Benzenesulfonyl)benzaldehyde oxime

Molecular Formula

C13H11NO3S

Molecular Weight

261.3 g/mol

IUPAC Name

N-[[2-(benzenesulfonyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H11NO3S/c15-14-10-11-6-4-5-9-13(11)18(16,17)12-7-2-1-3-8-12/h1-10,15H

InChI Key

JNCUWKUUGNHOQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=NO

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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